1-Ethyl-3-methyladamantane
Overview
Description
1-Ethyl-3-methyladamantane is an organic compound with the molecular formula C13H22. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its stability and resistance to various chemical reactions, making it a valuable substance in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyladamantane can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-bromo-3-methyladamantane with ethyl magnesium bromide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of adamantane derivatives. This process is carried out under high pressure and temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methyladamantane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 1-ethyl-3-chloroadamantane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated adamantane derivatives.
Scientific Research Applications
1-Ethyl-3-methyladamantane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyladamantane involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- 1-Methyl-3-ethyladamantane
- 1,3,5-Trimethyladamantane
- 1,3,6-Trimethyladamantane
- 1,2,6-Trimethyladamantane
- 1,2,8-Trimethyladamantane
Uniqueness: 1-Ethyl-3-methyladamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other adamantane derivatives, it exhibits higher stability and resistance to oxidation and reduction reactions .
Properties
IUPAC Name |
1-ethyl-3-methyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-3-13-7-10-4-11(8-13)6-12(2,5-10)9-13/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCLCMAVGXHPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333972 | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1687-34-9 | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1687-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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